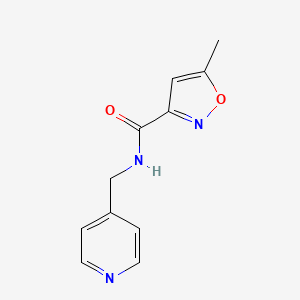
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide, also known as PBOX-15, is a small molecule compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects on cancer cells.
Mécanisme D'action
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This pathway is initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to cell death. 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell proliferation, apoptosis, and inflammation. Inhibition of this pathway can lead to the suppression of tumor growth.
Biochemical and Physiological Effects
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to selectively bind to cancer cells and induce apoptosis, while having minimal effects on normal cells. This selectivity is thought to be due to the overexpression of certain proteins in cancer cells, such as Hsp90 and GRP78, which 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to target. In addition, 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the study of cancer-specific effects. Another advantage is its potential as a diagnostic tool, as it can be used for imaging purposes. However, one limitation of using 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in combination with other anticancer agents, such as chemotherapy drugs and radiation therapy, to determine if it can enhance their effects. In addition, further studies are needed to determine the safety and efficacy of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in vivo, as well as its potential as a diagnostic tool.
Méthodes De Synthèse
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide can be synthesized using various methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with pyridine-4-carboxaldehyde in the presence of a coupling agent such as EDCI or DCC. This reaction results in the formation of a Schiff base, which is then reduced to form 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide. Other methods include the reaction of 5-methylisoxazole-3-carboxylic acid with pyridine-4-carboxylic acid hydrazide in the presence of a coupling agent, as well as the reaction of 5-methylisoxazole-3-carboxylic acid with 4-(chloromethyl)pyridine hydrochloride in the presence of a base.
Applications De Recherche Scientifique
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has also been studied for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy on cancer cells. In addition, 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been studied for its potential as a diagnostic tool, as it has been shown to selectively bind to cancer cells and can be used for imaging purposes.
Propriétés
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(14-16-8)11(15)13-7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYLIPXCOVRWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)
![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)

![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)

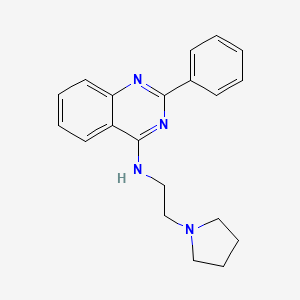
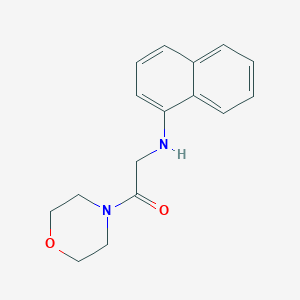
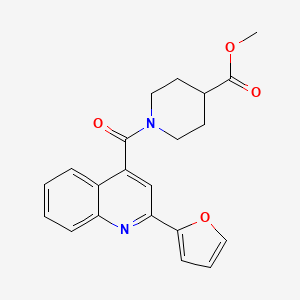
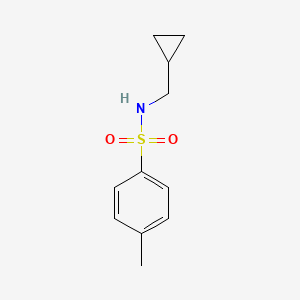
![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)